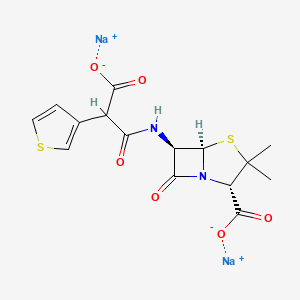

Ticarcillin (disodium)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ticarcillin (disodium) is a broad-spectrum, semi-synthetic carboxypenicillin antibiotic. It is derived from penicillin and is particularly effective against Gram-negative bacteria, including Pseudomonas aeruginosa and Proteus vulgaris . Ticarcillin (disodium) is often used in combination with clavulanic acid to enhance its efficacy against β-lactamase-producing bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ticarcillin (disodium) is synthesized through a series of chemical reactions starting from penicillin. The process involves the acylation of the penicillin nucleus with a thiopheneacetic acid derivative . The reaction conditions typically include the use of solvents like water and methanol, and the reaction is carried out under controlled temperature and pH conditions .

Industrial Production Methods

In industrial settings, the production of ticarcillin (disodium) involves large-scale fermentation processes to produce the penicillin nucleus, followed by chemical modification to introduce the thiopheneacetic acid moiety . The final product is then purified and converted to its disodium salt form for stability and solubility .

Chemical Reactions Analysis

Types of Reactions

Ticarcillin (disodium) undergoes several types of chemical reactions, including:

Hydrolysis: The β-lactam ring in ticarcillin can be hydrolyzed by β-lactamases, leading to the inactivation of the antibiotic.

Oxidation and Reduction: Ticarcillin can undergo oxidation and reduction reactions, although these are less common in its typical usage.

Substitution: The carboxyl group in ticarcillin can participate in substitution reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions involving ticarcillin include β-lactamase inhibitors like clavulanic acid, which prevent the hydrolysis of the β-lactam ring . The reactions are typically carried out in aqueous solutions under controlled pH and temperature conditions .

Major Products Formed

The major products formed from the reactions of ticarcillin include its hydrolyzed form when exposed to β-lactamases and various substituted derivatives when subjected to substitution reactions .

Scientific Research Applications

Ticarcillin (disodium) has a wide range of scientific research applications:

Mechanism of Action

Ticarcillin (disodium) exerts its antibiotic effects by inhibiting the cross-linking of peptidoglycan during bacterial cell wall synthesis . This inhibition prevents the bacteria from forming a stable cell wall, leading to cell lysis and death . The primary molecular targets of ticarcillin are the penicillin-binding proteins (PBPs) located on the bacterial cell membrane .

Comparison with Similar Compounds

Ticarcillin (disodium) is similar to other carboxypenicillins like carbenicillin and piperacillin . it has a broader spectrum of activity against Gram-negative bacteria compared to carbenicillin . Unlike piperacillin, ticarcillin is often used in combination with clavulanic acid to enhance its efficacy against β-lactamase-producing bacteria . Other similar compounds include ampicillin and amoxicillin, which are also β-lactam antibiotics but have different spectra of activity and clinical uses .

Biological Activity

Ticarcillin (disodium) is a semi-synthetic antibiotic belonging to the carboxypenicillin family and is classified as a broad-spectrum β-lactam antibiotic. It exhibits significant bactericidal activity against a variety of gram-positive and gram-negative bacteria, with particular efficacy against Pseudomonas aeruginosa. This article explores the biological activity of Ticarcillin, including its mechanism of action, spectrum of activity, pharmacokinetics, clinical case studies, and relevant research findings.

Ticarcillin exerts its antibacterial effects primarily by inhibiting bacterial cell wall synthesis. It does this by binding to penicillin-binding proteins (PBPs), which are essential for the final stages of peptidoglycan cross-linking in the bacterial cell wall. This inhibition leads to weakened cell walls, resulting in cell lysis and death during bacterial division .

Spectrum of Activity

Ticarcillin has a broad spectrum of activity, effective against:

- Gram-positive bacteria : Includes Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative bacteria : Particularly effective against Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae.

However, Ticarcillin is susceptible to degradation by β-lactamases produced by some bacteria, which limits its effectiveness against certain strains that express these enzymes. When combined with clavulanate potassium (as in Timentin), its spectrum is significantly enhanced due to clavulanate's ability to inhibit β-lactamase activity .

Pharmacokinetics

- Absorption : Administered intravenously, Ticarcillin achieves peak serum concentrations rapidly.

- Half-life : Approximately 1.1 hours in healthy adults.

- Protein Binding : About 45% of Ticarcillin binds to plasma proteins.

- Elimination : Primarily excreted unchanged in urine .

Case Studies

-

Granulocytopenia in Cystic Fibrosis Patient :

A case reported a child with cystic fibrosis who developed granulocytopenia during Ticarcillin therapy. This adverse effect highlights the importance of monitoring blood counts during treatment with Ticarcillin, especially in vulnerable populations . -

Combination Therapy Efficacy :

In a study involving 46 patients receiving Ticarcillin-clavulanate therapy, significant clinical improvements were noted in infections caused by resistant organisms. The combination therapy was particularly effective in managing severe infections where monotherapy had failed .

Research Findings

Recent studies have further elucidated the efficacy and safety profile of Ticarcillin:

- In Vitro Studies : Research demonstrated that Ticarcillin retains significant activity against strains of Pseudomonas aeruginosa resistant to other antibiotics when used in combination with clavulanate .

- Clinical Trials : Trials indicate that Ticarcillin is effective for treating mixed infections due to its broad spectrum and can be used as empirical therapy prior to definitive microbiological diagnosis .

Summary Table of Biological Activity

| Parameter | Details |

|---|---|

| Class | β-lactam antibiotic |

| Mechanism of Action | Inhibition of peptidoglycan cross-linking |

| Spectrum of Activity | Broad; effective against gram-positive & gram-negative bacteria |

| Half-life | 1.1 hours |

| Protein Binding | ~45% |

| Common Side Effects | Granulocytopenia, hypersensitivity reactions |

Properties

Molecular Formula |

C15H14N2Na2O6S2 |

|---|---|

Molecular Weight |

428.4 g/mol |

IUPAC Name |

disodium;(2S,5R,6R)-6-[(2-carboxylato-2-thiophen-3-ylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C15H16N2O6S2.2Na/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;;/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);;/q;2*+1/p-2/t7?,8-,9+,12-;;/m1../s1 |

InChI Key |

ZBBCUBMBMZNEME-UBXQQCHXSA-L |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.